molecular formula C8H15F3N2 B3365465 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine CAS No. 1228762-53-5

2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine

Cat. No.: B3365465
CAS No.: 1228762-53-5
M. Wt: 196.21 g/mol
InChI Key: SKPIEUHVJNKAET-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine typically involves the reaction of 4-(trifluoromethyl)piperidine with ethylamine under controlled conditions. The process may include steps such as:

    Formation of 4-(trifluoromethyl)piperidine: This can be achieved through the reaction of piperidine with trifluoromethylating agents.

    Alkylation: The 4-(trifluoromethyl)piperidine is then reacted with ethylamine in the presence of a suitable base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid
  • 4-(4-Trifluoromethyl-piperidin-1-yl)-butylamine

Uniqueness

Compared to similar compounds, 2-(4-Trifluoromethyl-piperidin-1-yl)-ethylamine stands out due to its specific structural features, such as the ethylamine group, which imparts unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)7-1-4-13(5-2-7)6-3-12/h7H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPIEUHVJNKAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734897
Record name 2-[4-(Trifluoromethyl)piperidin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228762-53-5
Record name 2-[4-(Trifluoromethyl)piperidin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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